molecular formula C12H11NO2 B2864749 (E)-3-(1-methylindol-2-yl)prop-2-enoic acid CAS No. 132418-68-9

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid

Cat. No.: B2864749
CAS No.: 132418-68-9
M. Wt: 201.225
InChI Key: UEWKUVAAIKIGEJ-VOTSOKGWSA-N
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Description

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, in particular, features an indole ring substituted with a methyl group at the 1-position and a propenoic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methylindol-2-yl)prop-2-enoic acid typically involves the construction of the indole ring followed by the introduction of the propenoic acid group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced via alkylation reactions, and the propenoic acid group can be added through a Heck reaction, which couples an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product. The Heck reaction is also employed on an industrial scale, with careful control of reaction parameters to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1-methylindol-2-yl)prop-2-enoic acid involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The propenoic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can affect cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(1-methylindol-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-10(6-7-12(14)15)8-9-4-2-3-5-11(9)13/h2-8H,1H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKUVAAIKIGEJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C=C1/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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